molecular formula C20H21N3O4S B2608720 ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1010936-65-8

ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2608720
CAS No.: 1010936-65-8
M. Wt: 399.47
InChI Key: SMBVUIYYYMRGPY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, used as antibiotics.

Uniqueness

Ethyl 2-(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-amido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combined quinoline and thiazole structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

ethyl 2-[(1-ethyl-2-methyl-4-oxoquinoline-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-23-11(3)9-16(24)14-10-13(7-8-15(14)23)18(25)22-20-21-12(4)17(28-20)19(26)27-6-2/h7-10H,5-6H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVUIYYYMRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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